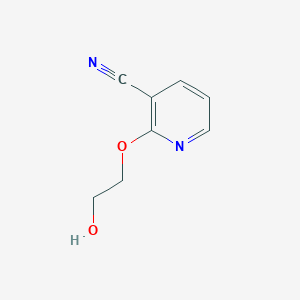
3-chloro-N-(propan-2-yl)pyridin-2-amine
Vue d'ensemble
Description
3-Chloro-N-(propan-2-yl)pyridin-2-amine, also known as 3-chloropyridine-2-amine or 3-Chloropyridine-2-amine N-propyl, is an organic compound that is widely used in the pharmaceutical and chemical industries. It is an important intermediate in the synthesis of various drugs and other organic compounds. It has a wide range of applications in the fields of medicine, chemistry, and biochemistry.
Applications De Recherche Scientifique
Complexation and Ligand Behavior
One study focused on the complexation behaviors of related pyridine derivatives with metals. For instance, Hakimi et al. (2013) investigated the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, leading to ligands that complex with cadmium(II), demonstrating potential in materials science for creating specific metal-organic frameworks (Hakimi et al., 2013).
Synthetic Chemistry and Catalysis
In synthetic chemistry, aminations of halopyridines play a crucial role in constructing nitrogen-containing heterocycles. Pieterse and Hertog (2010) elaborated on the rearrangements during aminations of halopyridines, potentially involving a pyridyne intermediate, crucial for the synthesis of various aminopyridines and their derivatives, which are valuable in medicinal chemistry and material science (Pieterse & Hertog, 2010).
Another aspect of research is the general and scalable formation of amide bonds with epimerization-prone substrates using T3P and pyridine, as reported by Dunetz et al. (2011). This method provides a practical approach for coupling various acid substrates and amines, including anilines, to produce amides in high yields with minimal epimerization, suggesting applications in pharmaceutical synthesis and material science (Dunetz et al., 2011).
Material Science and Polymerization
In the field of material science and polymerization, novel Cobalt(II) complexes containing N,N-di(2-picolyl)amine-based ligands have been synthesized and characterized for their application towards methyl methacrylate polymerization, as reported by Ahn et al. (2016). This research demonstrates the potential of such complexes in catalyzing polymer formations, which could have implications in developing new materials (Ahn et al., 2016).
Propriétés
IUPAC Name |
3-chloro-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLBJSWXMLRKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(propan-2-yl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1460780.png)
![Methyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B1460781.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B1460785.png)




![N-[(2,4-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1460790.png)
![4-[(2-Pyridinylmethoxy)methyl]aniline](/img/structure/B1460794.png)
![5-(Methylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1460795.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine](/img/structure/B1460798.png)